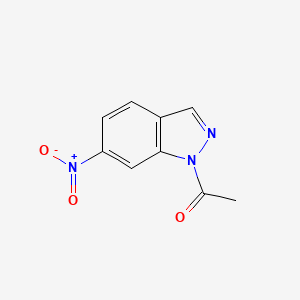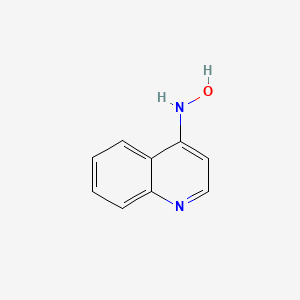![molecular formula C5H3N5O3 B3047109 3-hydroxypyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione CAS No. 13538-84-6](/img/structure/B3047109.png)
3-hydroxypyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione
Overview
Description
3-hydroxypyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione is a heterocyclic compound that belongs to the class of pyrimido[4,5-e][1,2,4]triazines. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a triazine ring. It is known for its potential biological activities and has been studied for its applications in various fields, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
It is known that similar compounds in the pyrimido[4,5-e][1,2,4]triazine-6,8-dione family have been used as antitumor agents , suggesting potential targets within cancerous cells.
Mode of Action
Related compounds in the pyrimido[4,5-e][1,2,4]triazine-6,8-dione family have shown antiviral, antimicrobial, anti-inflammatory, and analgesic properties . This suggests that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Given the reported biological activities of related compounds , it can be inferred that the compound may influence pathways related to inflammation, pain perception, and microbial infection.
Result of Action
The reported biological activities of related compounds suggest potential antiviral, antimicrobial, anti-inflammatory, and analgesic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxypyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione typically involves the condensation of alloxane with S-alkylisothiosemicarbazide . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include heating and the use of specific solvents to facilitate the condensation process.
Another method involves the oxidation of 3-alkylthio derivatives to form 3-alkylsulfonyl derivatives, which can then be substituted with various nucleophiles to yield the desired compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-hydroxypyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the C-3 position, where different nucleophiles can replace existing substituents.
Reduction: Reduction reactions can also be performed on certain derivatives of this compound to modify its properties.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various 3-substituted derivatives, while oxidation can produce 3-alkylsulfonyl derivatives .
Scientific Research Applications
3-hydroxypyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antitumor agent and its ability to inhibit certain enzymes.
Antimicrobial Activity: Derivatives of this compound have shown antimicrobial properties, making them candidates for the development of new antibiotics.
Materials Science: The unique structure of this compound makes it useful in the design of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-e][1,2,4]triazine-6,8-dione: This compound shares a similar core structure but lacks the hydroxyl group at the C-3 position.
3-alkylthio-pyrimido[4,5-e][1,2,4]triazine-6,8-dione: These derivatives have alkylthio groups at the C-3 position instead of a hydroxyl group.
Uniqueness
3-hydroxypyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione is unique due to the presence of the hydroxyl group at the C-3 position, which can significantly influence its chemical reactivity and biological activity. This hydroxyl group allows for additional hydrogen bonding interactions, which can enhance the compound’s binding affinity to biological targets .
Properties
IUPAC Name |
2,5-dihydropyrimido[4,5-e][1,2,4]triazine-3,6,8-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N5O3/c11-3-1-2(6-4(12)8-3)7-5(13)10-9-1/h(H3,6,7,8,10,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWNCGFJUDIDKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=NNC(=O)N=C1NC(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00281554 | |
| Record name | SBB014559 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00281554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13538-84-6 | |
| Record name | NSC21959 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21959 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | SBB014559 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00281554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(4S,2R,3R,5R)-2-[2-chloro-6-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B3047033.png)










